Oxazole, 5-methoxy-2-(4-methoxyphenyl)-
Description
Oxazole, 5-methoxy-2-(4-methoxyphenyl)- (CAS: 385401-32-1) is a disubstituted oxazole derivative with methoxy groups at the 5-position of the oxazole ring and a 4-methoxyphenyl substituent at the 2-position. Its molecular formula is C₁₈H₁₈N₂O₃, with a molecular weight of 310.35 g/mol . This compound has been studied extensively in synthetic organic chemistry, particularly in palladium-catalyzed dehydrogenative Heck reactions (DHR) and cycloaddition reactions, where its regioselectivity and reactivity are notable .
Properties
CAS No. |
67567-57-1 |
|---|---|
Molecular Formula |
C11H11NO3 |
Molecular Weight |
205.21 g/mol |
IUPAC Name |
5-methoxy-2-(4-methoxyphenyl)-1,3-oxazole |
InChI |
InChI=1S/C11H11NO3/c1-13-9-5-3-8(4-6-9)11-12-7-10(14-2)15-11/h3-7H,1-2H3 |
InChI Key |
YGXKDXZTWZTMEX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC=C(O2)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of oxazole derivatives, including 5-methoxy-2-(4-methoxyphenyl)-oxazole, can be achieved through various methods. One common approach is the Robinson-Gabriel synthesis, which involves the dehydration of 2-acylaminoketones . Another method is the Fischer oxazole synthesis, which uses cyanohydrins and aldehydes . Additionally, the reaction of α-haloketones with formamide and the Van Leusen reaction with aldehydes and TosMIC are also employed .
Industrial Production Methods
Industrial production of oxazole derivatives often involves optimizing these synthetic routes to achieve higher yields and purity. The choice of method depends on the availability of starting materials, reaction conditions, and desired scale of production.
Chemical Reactions Analysis
Types of Reactions
Oxazole, 5-methoxy-2-(4-methoxyphenyl)-, like other oxazole derivatives, can undergo various chemical reactions, including:
Oxidation: Oxidative reactions can modify the functional groups attached to the oxazole ring.
Reduction: Reduction reactions can alter the electronic properties of the compound.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups to the oxazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the specific reaction and desired product.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, leading to a wide range of oxazole derivatives with different properties and applications.
Scientific Research Applications
Oxazole, 5-methoxy-2-(4-methoxyphenyl)- has a wide range of scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex molecules and materials.
Biology: Oxazole derivatives are studied for their potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties
Industry: Oxazole compounds are used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of oxazole, 5-methoxy-2-(4-methoxyphenyl)-, involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, influencing their activity and leading to various biological effects. The exact mechanism depends on the specific application and target.
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural Analogues in Oxazole Family
5-Ethoxy-2-Phenyloxazole (1a)
- Structure : Ethoxy group at the 5-position and phenyl at the 2-position.
- Reactivity : In cycloaddition reactions with diethyl 2,3-dichloro-2-butenedioate (DEOM), it forms a mixture of 4,5,5-tris(ethoxycarbonyl)-2-oxazoline and 2,5,5-tris(ethoxycarbonyl)-3-oxazoline in a 1.2:1 ratio .
- Key Difference : Unlike 5-methoxy-2-(4-methoxyphenyl)oxazole, this compound lacks regioselectivity under thermal conditions but achieves selectivity under Lewis acid catalysis .
2-Phenyl-5-(4-Methoxyphenyl)-1,3,4-Oxadiazole (2h)
- Structure : Oxadiazole core with phenyl and 4-methoxyphenyl substituents.
Heterocyclic Analogues with Bioactive Profiles
N-(4-Ethylphenyl)-5-Methoxy-2-(4-Methoxyphenyl)Benzofuran-3-Carboxamide
- Structure : Benzofuran core with methoxyphenyl and carboxamide substituents.
- Bioactivity: Not explicitly reported for the oxazole derivative, but this benzofuran analogue highlights the pharmacological relevance of methoxyphenyl-containing heterocycles .
4-(4-Methoxyphenyl)-1-Methyl-5-Thioxoimidazolidin-2-One (6)
Reactivity and Catalytic Performance
Pd-Catalyzed Reactions
- 5-Methoxy-2-(4-Methoxyphenyl)Oxazole : Achieves high yields (e.g., 85%) in Pd(OAc)₂-catalyzed DHR with n-butyl acrylate in MeCN/Cu(OAc)₂. Fails in DMF/DMSO, unlike other five-membered heteroarenes .
- Comparison with 5-Ethoxy-2-Phenyloxazole : The latter shows lower regioselectivity in thermal cycloadditions but comparable reactivity in Lewis acid-catalyzed systems .
Regioselectivity in Cycloadditions
- 5-Methoxy-2-(4-Methoxyphenyl)Oxazole : Forms 2-oxazolines exclusively under SnCl₄ catalysis due to electronic effects of the 4-methoxyphenyl group .
- 5-Ethoxy-2-Phenyloxazole : Produces mixed regioisomers, indicating that substituent electronic profiles (methoxy vs. ethoxy) critically influence selectivity .
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed to prepare 5-methoxy-2-(4-methoxyphenyl)oxazole, and how can reaction conditions be optimized for higher yields?
- Answer : Key synthetic routes include:
- Robinson-Gabriel Synthesis : Cyclization and dehydration of α-acylamino ketones using sulfuric acid and acetic anhydride .
- Conjugate Addition-Cyclization : Reacting aroylmethylidene malonates with nitriles, followed by cyclization under mild conditions (e.g., room temperature, catalytic bases) .
- Green Approaches : Microwave-assisted or ultrasound-mediated reactions reduce energy consumption and improve regioselectivity .
Q. Which spectroscopic and analytical techniques are most reliable for structural confirmation of 5-methoxy-2-(4-methoxyphenyl)oxazole derivatives?
- Answer :
- NMR Spectroscopy : H and C NMR identify methoxy groups (δ ~3.8 ppm for OCH) and aromatic protons (δ ~6.8–7.5 ppm) .
- IR Spectroscopy : Confirm carbonyl (C=O, ~1700 cm) and oxazole ring vibrations (~1600 cm) .
- Elemental Analysis : Validate molecular formula (e.g., CHNO) .
Advanced Research Questions
Q. How can researchers design experiments to evaluate the biological activity of 5-methoxy-2-(4-methoxyphenyl)oxazole derivatives, particularly for antimicrobial or anti-inflammatory applications?
- Answer :
- Antimicrobial Assays : Use disc diffusion or microdilution methods against Gram-positive/negative bacteria. Compare inhibition zones with standard antibiotics (e.g., ciprofloxacin) .
- Anti-Inflammatory/Edema Studies : In vivo models (e.g., rodent LPS-induced edema) to assess AQP4 inhibition. Monitor cytokine levels (IL-6, TNF-α) via ELISA .
- Molecular Docking : Simulate binding affinity to target proteins (e.g., GlcN-6-P-synthase for antimicrobial activity) using software like AutoDock .
Q. What factors contribute to contradictory data in the reported bioactivity or synthesis efficiency of oxazole derivatives, and how should these inconsistencies be resolved?
- Answer :
- Synthesis Variability : Differences in catalysts (e.g., POCl vs. ionic liquids) or reaction temperatures .
- Bioactivity Discrepancies : Variations in cell lines, assay protocols, or compound purity (>95% recommended) .
- Resolution Strategies : Replicate experiments under standardized conditions, use orthogonal analytical methods, and report detailed synthetic protocols .
Q. What green chemistry approaches are most effective for synthesizing 5-methoxy-2-(4-methoxyphenyl)oxazole, and how do they compare to conventional methods?
- Answer :
- Microwave/Ultrasound : Reduce reaction time (e.g., from 12h to 30min) and improve yield (10–15% increase) via controlled energy input .
- Ionic Liquids/Deep Eutectic Solvents : Enhance regioselectivity and reduce waste. For example, [BMIM]BF improves cyclization efficiency .
- Flow Chemistry : Enables continuous synthesis with real-time monitoring, minimizing hazardous intermediates .
Safety and Methodological Considerations
Q. What safety protocols are critical when handling 5-methoxy-2-(4-methoxyphenyl)oxazole in laboratory settings?
- Answer :
- Hazard Mitigation : Use PPE (gloves, goggles) due to skin/eye irritation risks (GHS H315/H319) .
- Ventilation : Handle in fume hoods to avoid inhalation (H335) .
- First Aid : Flush eyes with water for 15min; administer activated charcoal if ingested .
Q. How can computational methods enhance the development of oxazole derivatives as therapeutic agents?
- Answer :
- ADME Prediction : Tools like SwissADME assess pharmacokinetics (e.g., logP, bioavailability) .
- Docking Simulations : Identify binding sites on target proteins (e.g., AQP4 for anti-edema activity) and optimize substituent interactions .
- QSAR Models : Correlate structural features (e.g., methoxy position) with bioactivity to guide synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
